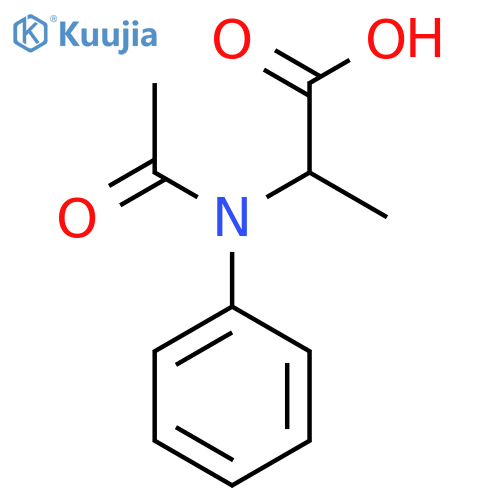Cas no 162288-44-0 (2-(N-phenylacetamido)propanoic acid)

162288-44-0 structure
商品名:2-(N-phenylacetamido)propanoic acid
CAS番号:162288-44-0
MF:C11H13NO3
メガワット:207.225823163986
MDL:MFCD05863481
CID:5606030
PubChem ID:11842278
2-(N-phenylacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(N-phenylacetamido)propanoic acid
- ADAL1012879
- EN300-9427456
- AQ-917/42754505
- 162288-44-0
- 2-(acetylanilino)propanoic acid
- CHEMBL417240
- SCHEMBL2968427
- 2-(Acetyl-phenyl-amino)-propionic acid
- BDBM50016612
- 2-(N-acetylanilino)propanoic acid
- Alanine, N-acetyl-N-phenyl-
-
- MDL: MFCD05863481
- インチ: 1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15)
- InChIKey: OGRDVTGIBRIYAG-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)N(C(C)=O)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 密度みつど: 1.225±0.06 g/cm3(Predicted)
- ゆうかいてん: 143-144 °C
- ふってん: 364.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 3.92±0.10(Predicted)
2-(N-phenylacetamido)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9427456-10.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 10.0g |
$1839.0 | 2025-02-21 | |
| Enamine | EN300-9427456-1.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
| Enamine | EN300-9427456-0.25g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.25g |
$393.0 | 2025-02-21 | |
| Enamine | EN300-9427456-2.5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 2.5g |
$838.0 | 2025-02-21 | |
| Enamine | EN300-9427456-1g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 1g |
$428.0 | 2023-09-01 | ||
| Enamine | EN300-9427456-5.0g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 5.0g |
$1240.0 | 2025-02-21 | |
| Enamine | EN300-9427456-0.05g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.05g |
$359.0 | 2025-02-21 | |
| Enamine | EN300-9427456-5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 5g |
$1240.0 | 2023-09-01 | ||
| Enamine | EN300-9427456-0.5g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.5g |
$410.0 | 2025-02-21 | |
| Enamine | EN300-9427456-0.1g |
2-(N-phenylacetamido)propanoic acid |
162288-44-0 | 95.0% | 0.1g |
$376.0 | 2025-02-21 |
2-(N-phenylacetamido)propanoic acid 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
162288-44-0 (2-(N-phenylacetamido)propanoic acid) 関連製品
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
